2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione
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Overview
Description
The compound seems to contain a 3,5-bis(trifluoromethyl)phenyl motif, which is a common feature in many organocatalysts . This motif is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states through explicit double hydrogen bonding .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, similar compounds, such as N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been developed and used extensively in promoting organic transformations .Scientific Research Applications
Tautomerism and Structural Analysis
- A study by Popova et al. (2016) synthesized a potentially tautomeric azomethine imide related to the queried compound. They explored its structure using spectroscopy data and quantum chemical calculations, demonstrating the compound's existence as a planar tricarbonyl tautomer stabilized by an intramolecular hydrogen bond (Popova et al., 2016).
Applications in Peptide Synthesis
- Zhang et al. (2015) developed an efficient hypervalent iodine(III) reagent for the synthesis of dipeptides. This reagent, related to the compound of interest, demonstrated effectiveness in synthesizing various standard amino acids and a pentapeptide in protected form (Zhang et al., 2015).
Synthesis and Reactions
- The synthesis and reactions of derivatives of indan-1,3-diones, which are structurally related to the queried compound, were studied by Augustin et al. (1979). They explored the reactions of these derivatives with nucleophiles, leading to various cyclic compounds and heterocycles (Augustin et al., 1979).
Ultrasound-Assisted Synthesis
- Ghahremanzadeh et al. (2011) reported the synthesis of 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives using ultrasound irradiation, showcasing a method that employs an environmentally benign solvent and an inexpensive catalyst (Ghahremanzadeh et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]iminomethyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F6NO2/c19-17(20,21)9-5-10(18(22,23)24)7-11(6-9)25-8-14-15(26)12-3-1-2-4-13(12)16(14)27/h1-8,26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEFYOFVZPSXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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